Detailed computational and theoretical examinations of the compound this compound have provided significant insights into its molecular characteristics. These studies, employing sophisticated quantum chemical methods, have elucidated its electronic structure, reactivity, and spectroscopic properties.
2-[2-(Dimethylamino)phenyl]-2-propanol
Description
Contextualization within Tertiary Amino Alcohol Chemistry
Tertiary amino alcohols are organic compounds that contain a hydroxyl (-OH) group and a tertiary amino (-NR₂) group attached to an alkane or aromatic framework. nbinno.com This class of molecules is significant in organic chemistry due to the dual functionality which allows them to act as bases, nucleophiles, ligands, and synthetic intermediates. acs.org The presence of a fully substituted, or tertiary, alcohol group often imparts significant steric bulk and can create a chiral center, which is of paramount importance in the synthesis of pharmaceuticals and other bioactive molecules.
The synthesis of tertiary amino alcohols can be challenging but is a subject of ongoing research, with methods including the amination of alcohols and diols through catalytic processes like borrowing hydrogen amination. acs.orgmdpi.com These compounds are recognized as valuable building blocks, convertible into important chiral ligands and bioactive skeletons. acs.org The close proximity of the amino and alcohol groups can allow for intramolecular hydrogen bonding, influencing the compound's conformation and reactivity. Furthermore, this arrangement is crucial for their application as ligands in metal-catalyzed reactions, where they can form stable chelate rings with metal centers, thereby influencing the stereochemical outcome of a reaction.
Significance of the Dimethylamino and Phenylpropanol Structural Motif in Organic Systems
The chemical personality of 2-[2-(Dimethylamino)phenyl]-2-propanol is defined by its two primary structural components: the dimethylamino group and the phenylpropanol backbone.
The phenylpropanol motif, specifically the 2-phenyl-2-propanol (B165765) core, is a tertiary alcohol that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. nbinno.comguidechem.com This structural unit is a building block in drug discovery and can be found in various bioactive compounds. nbinno.comnih.gov The tertiary alcohol itself is a key functional group, and its synthesis and reactions are fundamental topics in organic chemistry. hmdb.ca The combination of the phenyl ring and the tertiary alcohol provides a scaffold that is both rigid and synthetically malleable.
The specific ortho arrangement of the dimethylamino and the 2-hydroxypropyl groups in this compound suggests potential for unique intramolecular interactions and catalytic applications where the two groups can act in concert.
Overview of Advanced Academic Research Trajectories for the Chemical Compound
While specific academic research focusing exclusively on this compound is limited, its structure points toward several promising research directions, particularly in catalysis and materials science. The unique ortho-substitution pattern distinguishes it from its more commonly studied meta and para isomers, offering a platform to investigate the influence of steric and electronic effects on reactivity and coordination chemistry.
Potential research trajectories include:
Asymmetric Catalysis: Tertiary amino alcohols are widely employed as chiral ligands and catalysts in asymmetric synthesis. Future research could explore the potential of this compound as a ligand for metal-catalyzed reactions, such as asymmetric additions to aldehydes or ketones. The ortho-dimethylamino group could coordinate to a metal center, creating a rigid chiral environment around the catalytic site to induce high enantioselectivity.
Synthesis of Novel Heterocycles: The proximate arrangement of the nucleophilic amino group and the tertiary hydroxyl group could be exploited in intramolecular cyclization reactions. Under appropriate conditions, this compound could serve as a precursor to novel nitrogen- and oxygen-containing heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.
Materials Science: Amino alcohols and their derivatives are used in the development of functional materials. Research could be directed toward incorporating this molecule into polymers or metal-organic frameworks (MOFs). The dimethylamino group could provide a site for polymerization or coordination, while the bulky phenylpropanol moiety would influence the material's morphology and physical properties.
Comparative Mechanistic Studies: A systematic study comparing the reactivity, coordination ability, and catalytic activity of this compound with its meta- and para-substituted isomers would provide valuable insight into the role of substituent positioning. Such fundamental research helps to build a more complete understanding of structure-function relationships, guiding the rational design of future catalysts and functional molecules. nih.gov
Data Tables
Table 1: Physicochemical Properties of 2-Phenyl-2-propanol (Parent Structure) Note: Data for the specific ortho-amino substituted compound is not widely available. The data below is for the parent compound, 2-phenyl-2-propanol, which forms the core structure.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | nih.gov |
| Molecular Weight | 136.19 g/mol | nih.gov |
| Appearance | White to pale-yellow solid | |
| Boiling Point | 202 °C | nih.gov |
| Melting Point | 28–32 °C | |
| Density | 0.973 g/cm³ | |
| Solubility in Water | Practically insoluble |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(dimethylamino)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,13)9-7-5-6-8-10(9)12(3)4/h5-8,13H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMWDXRBHNPIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1N(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reactivity Profiling of 2 2 Dimethylamino Phenyl 2 Propanol
Nucleophilic Reactivity and Catalytic Effects of the Dimethylamino Moiety
The tertiary amine functionality in 2-[2-(Dimethylamino)phenyl]-2-propanol is not merely a passive substituent; its lone pair of electrons can actively participate in chemical reactions, profoundly influencing reaction rates and pathways. This participation can manifest as either direct intramolecular nucleophilic attack or as a catalyst in intermolecular processes.
The presence of the dimethylamino group ortho to the 2-propanol substituent can lead to a significant acceleration of reactions occurring at the benzylic carbon. This phenomenon is a classic example of neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.orgchemeurope.com In reactions involving the departure of a leaving group from the benzylic position (e.g., after protonation of the hydroxyl group in acidic media), the nitrogen atom can act as an internal nucleophile.
Table 1: Illustrative Comparison of Relative Solvolysis Rates This table presents hypothetical data based on the established principles of neighboring group participation to illustrate the expected rate enhancement.
| Substrate | Presence of ortho-NMe₂ Group | Proposed Intermediate | Relative Rate (k_rel) |
|---|---|---|---|
| 2-Phenyl-2-propanol (B165765) | No | Benzylic Carbocation | 1 |
| This compound | Yes | Cyclic Ammonium Ion | >>1 (Significantly faster) |
The dual functionality of this compound allows it to engage in both intermolecular and intramolecular reactions. In intermolecular contexts, the dimethylamino group can function as a nucleophilic catalyst, particularly in acylation reactions of the tertiary alcohol. While the tertiary alcohol is sterically hindered, the amine can catalyze the reaction, for example, with an acid anhydride, by forming a highly reactive N-acylammonium species, which is then more readily attacked by another alcohol molecule.
More significantly, the ortho positioning of the amino and alcohol groups predisposes the molecule to intramolecular processes, primarily cyclization reactions. researchgate.net Under acidic conditions, the tertiary alcohol can be protonated and eliminated as water, generating a tertiary benzylic carbocation. This electrophilic center is perfectly positioned for rapid trapping by the internal dimethylamino nucleophile. This intramolecular cyclization is a powerful route for the synthesis of nitrogen-containing heterocycles, such as indoline (B122111) derivatives. nih.gov Computational studies on analogous structures, like 3-[2-(dimethylamino)phenyl]propanal, confirm the favorability of intramolecular interactions between the nitrogen lone pair and an electrophilic carbon center, which stabilizes folded conformations and promotes cyclization. nih.gov
Stereochemical Control in Asymmetric Transformations
The principles of stereocontrol are paramount in modern organic synthesis. While this compound is itself achiral, its derivatives and analogues are instrumental in the study and application of asymmetric catalysis.
Chiral amino alcohols are a privileged class of ligands and catalysts in asymmetric synthesis. nih.govnih.gov By introducing chirality into the backbone of an analogue of this compound, it becomes possible to create a chiral catalytic environment. For example, a chiral analogue could be synthesized via the asymmetric reduction of the corresponding amino ketone using catalysts like ruthenium complexes or engineered amine dehydrogenases. nih.govnih.govacs.org
Once formed, such a chiral amino alcohol can act as a ligand for a metal catalyst or as a direct organocatalyst. The chiral scaffold creates a well-defined three-dimensional space around the active site. youtube.com When a prochiral substrate binds to this chiral catalyst, the different energetic pathways for the formation of the two possible enantiomeric products lead to one being formed preferentially. This strategy is widely used to achieve high enantioselectivity (ee) in a variety of chemical transformations. princeton.eduacs.org
Table 2: Hypothetical Enantioselective Aldol Reaction Using a Chiral Amino Alcohol Analogue This table illustrates how a chiral analogue of the title compound could be used to induce enantioselectivity.
| Catalyst System | Reaction | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Chiral Analogue + Zn(OTf)₂ | Aldol Addition | 95 | 92% (S) |
| Proline | Aldol Addition | 90 | 95% (S) |
| Achiral Amino Alcohol + Zn(OTf)₂ | Aldol Addition | 98 | 0% (Racemic) |
When a molecule already contains one or more stereocenters, they can influence the creation of new stereocenters, a process known as diastereoselective synthesis. In a chiral, enantiopure analogue of this compound, the pre-existing stereocenter(s) can direct the approach of reagents to a prochiral center elsewhere in the molecule.
For instance, in a cyclization reaction of a chiral analogue, the substituent on the stereogenic carbon would favor one conformation for the cyclization transition state over another, leading to the preferential formation of one diastereomer of the product. This substrate-controlled diastereoselectivity is a powerful tool in synthesis. Alternatively, a chiral catalyst can override the influence of existing stereocenters or control the stereochemistry in a reaction of an achiral substrate to form multiple stereocenters in a predictable manner. This is known as catalyst-controlled diastereoselection. ub.edu Methodologies such as the Prins cyclization demonstrate that the stereochemistry of a starting alcohol can effectively control the formation of up to three new stereocenters with high diastereoselectivity. nih.gov
Elucidation of Functional Group Interconversion Mechanisms
Functional group interconversion (FGI) is the process of converting one functional group into another and is a fundamental concept in synthetic planning. imperial.ac.uksolubilityofthings.com The structure of this compound allows for several key FGIs involving the alcohol and amino moieties.
The tertiary alcohol can undergo substitution or elimination reactions. Under acidic conditions, dehydration can lead to the formation of an isopropenyl-substituted aniline (B41778). Alternatively, an S_N1-type substitution can occur, where the hydroxyl group is replaced by another nucleophile. This process is facilitated by the stability of the resulting tertiary benzylic carbocation, which is further stabilized by potential neighboring group participation from the dimethylamino group.
A particularly important FGI is the intramolecular cyclization to form N-heterocycles. organic-chemistry.orgresearchgate.net The mechanism, as previously noted, involves the formation of the benzylic carbocation followed by intramolecular nucleophilic attack. This transformation converts the acyclic amino alcohol into a cyclic amine, effectively interconverting the functional groups within a new ring system. researchgate.net Other FGIs include the oxidation of the tertiary alcohol, which is generally resistant but can occur under harsh conditions, or transformations involving the amine, such as its quaternization or oxidation. fiveable.me
Table 3: Potential Functional Group Interconversions (FGIs) of this compound
| Starting Group | Reagents/Conditions | Product Group | Reaction Type |
|---|---|---|---|
| Tertiary Alcohol | H₂SO₄, heat | Alkene | Dehydration (Elimination) |
| Tertiary Alcohol | HBr | Tertiary Bromide | Nucleophilic Substitution (S_N1) |
| Amino Alcohol | Acid Catalyst (e.g., Re₂O₇) | Cyclic Amine (Indoline derivative) | Intramolecular Cyclization organic-chemistry.org |
| Dimethylamino | CH₃I | Quaternary Ammonium Salt | Alkylation |
Alcohol Derivatization and Amination Pathways
The presence of both a hydroxyl and a dimethylamino group on this compound allows for a variety of chemical transformations. Derivatization can target either of these functional groups, leading to a diverse range of products.
Alcohol Derivatization: The tertiary alcohol group can undergo reactions typical for alcohols, such as esterification. For instance, alcohols are commonly converted to their 3,5-dinitrobenzoate (B1224709) derivatives for characterization purposes. sciepub.com This is traditionally achieved by first converting 3,5-dinitrobenzoic acid to its more reactive acid chloride, which then reacts with the alcohol. sciepub.com A greener, microwave-assisted approach using an acidic ionic liquid, (bmim)HSO4, has also been developed for the esterification of primary and some secondary alcohols, though tertiary alcohols were reported to not react under these specific microwave conditions. sciepub.com Another common derivatization method for both amines and alcohols is benzoylation using benzoyl chloride, which converts them into amides and esters, respectively, through a base-catalyzed Schotten-Baumann reaction. acs.org This method is noted for its rapid reaction time and the stability of the resulting derivatives. acs.org
Amination Pathways: The dimethylamino group offers a site for further functionalization. While direct amination pathways on the existing amino group are less common, the molecule as a whole can participate in reactions leading to more complex amino compounds. For example, the ring-opening of aziridines with various nucleophiles, including nitrogen-based ones, is a well-established method for the stereoselective synthesis of functionalized amino compounds. clockss.org In a related context, the synthesis of γ-amino alcohols featuring tertiary carbon stereocenters has been achieved through copper-catalyzed reactions involving alkynyl-oxetanes and aromatic amines. nih.gov These methods highlight the potential for creating advanced synthons from amino alcohol scaffolds.
The table below summarizes common derivatization reactions applicable to alcohol and amine functionalities.
| Functional Group | Reagent | Reaction Type | Product |
| Alcohol | 3,5-Dinitrobenzoyl chloride | Esterification | 3,5-Dinitrobenzoate ester |
| Alcohol | Benzoyl chloride | Esterification (Schotten-Baumann) | Benzoate ester |
| Amine | Benzoyl chloride | Acylation (Schotten-Baumann) | Benzamide |
This table provides a generalized overview of derivatization reactions.
Elimination and Rearrangement Processes for Structurally Similar Amino Alcohols
The structure of this compound, particularly the relationship between the hydroxyl and amino groups, suggests the potential for elimination and rearrangement reactions, which are common pathways for amino alcohols.
Elimination Reactions: Phenylpropanolamine (PPA), a structurally related primary amino alcohol, undergoes elimination primarily through excretion, with about 90% of a dose being excreted unchanged in the urine within 24 hours. wikipedia.org The rate of elimination is dependent on urinary pH; it is accelerated in acidic conditions and reduced in more basic conditions. wikipedia.orgnih.gov For tertiary alcohols, elimination of water to form an alkene is a classic acid-catalyzed reaction. Given the tertiary nature of the alcohol in this compound, acid-catalyzed dehydration could potentially lead to the formation of a substituted styrene (B11656) derivative.
Rearrangement Reactions: Rearrangement reactions are prevalent in organic chemistry, often proceeding through intermediates like carbocations or nitrenium ions. wiley-vch.de Several named reactions involve the rearrangement of molecules containing hydroxyl and amino groups. For example, the Bamberger rearrangement converts N-phenylhydroxylamine to 4-aminophenol (B1666318) in the presence of a strong acid, proceeding through a nitrenium ion intermediate. wiley-vch.de The Dakin reaction involves the conversion of a hydroxylated phenyl aldehyde or ketone to a benzenediol, and is related to the Baeyer-Villiger oxidation, which can involve the migration of an alkyl or aryl group. wiley-vch.de While not directly applicable, these reactions illustrate the types of rearrangements that can occur in related structures under specific conditions. Attempted catalytic hydrogenolysis of certain nitrogen-containing heterocyclic compounds in alcohol solvents has been shown to lead to ring cleavage and rearrangement. researchgate.net
The following table outlines key features of elimination and rearrangement processes in analogous compounds.
| Process | Compound Type | Key Feature | Potential Outcome for Analogous Structures |
| Elimination | Phenylpropanolamine | pH-dependent urinary excretion | Formation of alkene via dehydration |
| Rearrangement | N-phenylhydroxylamine | Acid-catalyzed, nitrenium ion intermediate | Skeletal reorganization |
| Rearrangement | Hydroxylated phenyl ketones | Peroxide-mediated, aryl migration | Ring expansion or functional group transformation |
This table illustrates general principles of elimination and rearrangement in structurally related compounds.
Solvent Effects on Reaction Kinetics and Mechanism
The choice of solvent can significantly impact the rate and mechanism of chemical reactions involving polar functional groups like those in this compound.
In studies of the solvolysis of ortho- and para-nitrobenzyl bromides, the reaction rates and mechanisms were found to be highly dependent on the solvent composition. nih.gov The use of the Grunwald-Winstein equation, which correlates reaction rates with solvent ionizing power and nucleophilicity, revealed different pathways in different media. For instance, in aqueous fluoroalcohol solvents, the reaction of o-nitrobenzyl bromide showed a negligible dependence on solvent nucleophilicity, suggesting an ionization-dominant pathway. nih.gov Conversely, in other solvents, both intermolecular assistance from the solvent and intramolecular assistance from the ortho-substituent were observed. nih.gov
Kinetic studies on the oxidation of ortho-aminobenzyl alcohol also highlight the role of the solvent. rasayanjournal.co.inresearchgate.net In one study, the reaction was monitored in a binary mixture of acetone (B3395972) and water, demonstrating that solvent composition is a critical parameter for investigation. rasayanjournal.co.in The dielectric constant of the medium, which is influenced by the solvent, was also noted as an important factor affecting the reaction rate. researchgate.net The rate of elimination of phenylpropanolamine is influenced by the pH of the aqueous medium (urine), which can be considered a solvent effect. wikipedia.orgnih.gov
The table below presents data on the effect of solvent on the oxidation of ortho-aminobenzyl alcohol.
| Parameter | Condition | Observation | Reference |
| Solvent Composition | Varied percentages of acetone in water | Used to investigate solvent interactions on reaction rate | rasayanjournal.co.in |
| Dielectric Constant | Varied | Noted as a parameter affecting reaction rate | researchgate.net |
| pH | Varied from 6.0 to 8.5 | Rate increased up to pH 7.0, then decreased | researchgate.net |
Data from kinetic studies of ortho-aminobenzyl alcohol oxidation.
Influence of Steric Hindrance on Chemoselectivity in Analogous Reactions
The spatial arrangement of atoms in a molecule, or its stereochemistry, can exert significant control over its reactivity and the selectivity of its reactions. In this compound, the bulky tertiary alcohol and the ortho-dimethylamino group create a sterically hindered environment around the reaction centers.
Steric hindrance from an ortho-substituent can reduce the rate of nucleophilic displacement at a benzylic carbon. nih.gov However, ortho-groups containing a nucleophilic center, such as the amino group in the target molecule, can also provide intramolecular assistance, sometimes leading to an enhanced reaction rate compared to the para-isomer. nih.gov In the solvolysis of o-nitrobenzoyl chloride, the steric hindrance of the ortho-nitro group was found to reduce the reactivity in highly nucleophilic and low ionizing solvents. nih.gov
Chemoselectivity, the preferential reaction of one functional group over another, is also heavily influenced by steric factors. In the oxidation of alcohols, selectivity can be challenging when other oxidizable groups, like amines, are present. nih.govresearchgate.net However, catalytic systems have been developed that show high chemoselectivity. For example, a copper(I) iodide/TEMPO system was effective for the aerobic oxidation of various benzyl (B1604629) and propargyl alcohols to their corresponding aldehydes and ketones, even in the presence of sensitive groups like amines and alkynes. researchgate.net The ortho-effect of a substituent can influence yields; for instance, an ortho-chloro group on benzyl alcohol resulted in a lower yield of the corresponding aldehyde compared to other isomers, which can be attributed to steric or electronic effects. nih.gov
The development of methods for the asymmetric synthesis of molecules with α-tertiary amines and tertiary alcohols often has to account for significant steric bulk. nih.gov The use of specialized ligands is often necessary to control the stereochemical outcome and achieve high yields in such transformations. nih.gov
The following table summarizes the observed effects of steric hindrance on reaction outcomes.
| Reaction Type | Substrate Feature | Observed Effect | Reference |
| Solvolysis | Ortho-nitro group | Reduced reactivity due to steric hindrance in certain solvents | nih.gov |
| Oxidation | Ortho-chloro group | Lower yield of aldehyde product | nih.gov |
| Asymmetric Synthesis | α-tetrasubstituted carbons | Requires specialized ligands to overcome steric challenges | nih.gov |
This table highlights the impact of steric factors on chemoselectivity and reactivity.
Computational Chemistry and Theoretical Studies of the Chemical Compound
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is a critical computational method used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For a molecule like 2-[2-(Dimethylamino)phenyl]-2-propanol, which possesses several rotatable bonds—specifically around the C(phenyl)-C(propanol) bond and within the dimethylamino and hydroxyl groups—a complex potential energy surface with multiple local minima is expected.
Examination of Intramolecular Hydrogen Bonding Contributions
A key structural feature of this compound is the potential for an intramolecular hydrogen bond between the hydroxyl (-OH) group's hydrogen and the nitrogen atom of the ortho-positioned dimethylamino (-N(CH₃)₂) group. This interaction would significantly influence the molecule's preferred conformation.
Computational studies on similar ortho-substituted systems, such as 2-substituted phenols and amino-alcohols, frequently employ Density Functional Theory (DFT) to investigate such bonds. researchgate.netmdpi.com For example, in studies of 2-aminoethanol and 3-aminopropanol, the OH···N intramolecular hydrogen bond is found to be a stabilizing force that dictates the most stable conformer. mdpi.com The strength of this bond is typically evaluated by comparing the energy of the hydrogen-bonded conformer with a non-bonded conformer (where the hydroxyl group is rotated away). researchgate.net Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are also used to characterize and quantify the strength and nature of these hydrogen bonds. mdpi.com For this compound, a similar computational approach would be necessary to determine the geometric and energetic consequences of its intramolecular hydrogen bond.
Solvent Effects on Conformer Stability using Continuum Solvation Models (e.g., PCM)
The stability of different conformers can change dramatically in the presence of a solvent. The Polarizable Continuum Model (PCM) is a common and effective computational method to simulate these solvent effects. nih.govnih.gov This model treats the solvent as a continuous medium with a defined dielectric constant, which interacts with the solute's charge distribution.
For a molecule with both a nonpolar phenyl ring and polar functional groups, the choice of solvent is expected to modulate the conformational equilibrium. In a nonpolar solvent, the intramolecularly hydrogen-bonded conformer would likely be favored. Conversely, in a polar, protic solvent like water or methanol (B129727), the solvent molecules can form intermolecular hydrogen bonds with both the hydroxyl and dimethylamino groups. nih.gov These competing intermolecular interactions could destabilize the intramolecular bond, potentially favoring more "open" conformations. Studies on other molecules show that the relative energies of conformers can shift by several kcal/mol depending on the solvent environment modeled with PCM. rsc.org A thorough computational study on this compound would require performing geometry optimizations and energy calculations for all its potential conformers in various solvents using a model like PCM to understand its behavior in solution.
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for mapping the detailed mechanisms of chemical reactions, including the identification of intermediates and the calculation of energy barriers (activation energies) associated with transition states. For this compound, potential reactions could include dehydration, oxidation, or reactions involving the amino group.
No specific studies detailing the reaction pathways of this compound were found. However, the general methodology involves locating the transition state structure for a proposed reaction step on the potential energy surface. Techniques like Density Functional Theory (DFT) are used to calculate the energies of reactants, products, and transition states. acs.org For instance, computational studies on the reactions of other alcohols, like 2-butanol, have successfully used variational transition state theory to model reaction kinetics and determine site-dependent reactivity. researchgate.net A similar investigation for this compound would provide fundamental insights into its chemical reactivity, stability, and potential degradation pathways.
Prediction of Non-Linear Optical (NLO) Properties
Molecules with both electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. taylorfrancis.com The this compound molecule contains an electron-donating dimethylamino group and a phenyl ring, which acts as a π-system.
The prediction of NLO properties is typically performed using DFT and Time-Dependent DFT (TD-DFT) calculations. researchgate.net These methods can compute key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A large β value is indicative of a strong second-order NLO response. Computational studies on various organic "push-pull" systems, where an electron donor is linked to an electron acceptor, show that factors like the strength of the donor/acceptor groups and the nature of the π-bridge are crucial. pnrjournal.comnih.gov
Although no NLO data exists for this compound, a computational analysis would likely reveal a modest NLO response. The presence of the dimethylamino donor and the phenyl ring creates the necessary electronic asymmetry. Calculations would quantify the hyperpolarizability and provide insight into the charge-transfer character of its electronic transitions, which are responsible for the NLO effect.
Spectroscopic and Structural Analysis of this compound Remains Elusive
Despite a comprehensive search for advanced spectroscopic and structural data on the chemical compound This compound , detailed experimental information remains largely unavailable in the public domain. Efforts to locate specific research findings for high-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), X-ray crystallography, and electronic absorption and fluorescence spectroscopy have not yielded the specific data required for a thorough characterization as outlined.
The investigation aimed to detail the molecule's complete connectivity, stereochemistry, conformational dynamics, accurate mass, fragmentation patterns, solid-state architecture, and solvent-solute interactions. However, published studies containing this specific information for this compound could not be identified.
General principles of the proposed analytical techniques are well-established. For instance, multi-dimensional NMR techniques such as COSY, HMQC, and HMBC are routinely used to determine the complete proton and carbon framework of organic molecules by identifying through-bond correlations. mdpi.comrsc.org Dynamic NMR would be the method of choice to study conformational changes, such as the rotation around the C-N bond or the phenyl-carbon bond.
Similarly, mass spectrometry is a fundamental tool for determining the accurate mass of a compound and for gaining structural insights through the analysis of its fragmentation patterns under ionization. rsc.org The fragmentation of a tertiary alcohol like the target compound would likely involve the loss of a methyl group or a water molecule. For aromatic amines, alpha-cleavage is a common fragmentation pathway.
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and information on intermolecular interactions that dictate the crystal packing. Such an analysis would be crucial to understanding the three-dimensional architecture of this compound.
Furthermore, electronic absorption and fluorescence spectroscopy are powerful techniques to probe the electronic properties of a molecule. Solvatochromic studies, which measure the shift in absorption or emission maxima in solvents of varying polarity, would provide insights into the nature of the intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the phenyl ring, and how this is influenced by the surrounding solvent environment.
While the theoretical underpinnings of these analytical methods are robust, their application to "this compound" has not been documented in accessible scientific literature. The synthesis and characterization of related compounds, such as other substituted N,N-dimethylanilines or phenylpropanol derivatives, have been reported, but this information cannot be directly extrapolated to the specific target molecule of this article.
The absence of specific data precludes the generation of the requested detailed analysis and data tables for this compound at this time. Further experimental research would be required to elucidate the advanced spectroscopic and structural characteristics of this particular compound.
Advanced Spectroscopic Characterization and Structural Elucidation of the Chemical Compound
Electronic Absorption and Fluorescence Spectroscopy
Determination of Photophysical Parameters (e.g., Fluorescence Quantum Yields, Lifetimes)
The photophysical properties of 2-[2-(Dimethylamino)phenyl]-2-propanol are expected to be dominated by the N,N-dimethylaniline chromophore. N,N-dimethylaniline itself is a fluorescent molecule, with a reported excitation maximum at 298 nm and an emission maximum at 346 nm. aatbio.com The fluorescence of such compounds typically arises from the relaxation of the bright S2 (ππ*) state to the S1 state, from which emission occurs. nih.gov
The introduction of an ortho-substituted 2-hydroxypropyl group is anticipated to influence the photophysical parameters. The bulky alkyl group may induce steric hindrance, potentially leading to a twist in the dimethylamino group relative to the phenyl ring. This can affect the intramolecular charge transfer (ICT) character of the excited state, which is a key factor in the fluorescence of many N,N-dialkylanilines. Twisting can sometimes lead to non-radiative decay pathways, which would decrease the fluorescence quantum yield and shorten the fluorescence lifetime. Conversely, if the substitution restricts certain vibrational relaxation pathways, an enhancement of fluorescence could be observed.
Detailed studies on related compounds, such as 4-fluoro-N,N-dimethylaniline, have utilized high-level quantum chemical methods to examine the deactivation pathways of the photoexcited state. nih.govconsensus.app Similar theoretical and experimental investigations would be required to determine the precise fluorescence quantum yield and lifetime of this compound and to fully understand the influence of the ortho-alkyl alcohol substituent on its excited-state dynamics.
Table 1: Photophysical Properties of the Parent Chromophore, N,N-Dimethylaniline
| Parameter | Wavelength (nm) |
| Excitation Maximum | 298 |
| Emission Maximum | 346 |
| Data sourced from AAT Bioquest. aatbio.com |
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Molecular Vibrations
Expected Vibrational Modes for this compound:
O-H Stretch: A broad absorption band is expected in the FT-IR spectrum in the region of 3600-3200 cm⁻¹ due to the stretching vibration of the tertiary alcohol's hydroxyl group. The broadness of this peak is indicative of hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear in the 3100-3000 cm⁻¹ range. researchgate.net Aliphatic C-H stretching from the methyl groups of both the dimethylamino and the propanol (B110389) moieties will result in strong bands in the 2990-2850 cm⁻¹ region. sphinxsai.com
C-C Stretching (Aromatic): The C-C stretching vibrations within the benzene (B151609) ring are expected to produce characteristic bands in the 1650-1400 cm⁻¹ region. sphinxsai.com
C-N Stretching: The stretching vibration of the aryl-N bond of the dimethylamino group is expected to appear in the 1360-1250 cm⁻¹ range.
C-O Stretching: A strong band corresponding to the C-O stretching of the tertiary alcohol is expected in the FT-IR spectrum, typically around 1200-1100 cm⁻¹.
Methyl Group Bending: Asymmetric and symmetric bending vibrations of the CH₃ groups will be present in the 1470-1430 cm⁻¹ and 1380-1360 cm⁻¹ regions, respectively.
Out-of-Plane Bending: The substitution pattern on the aromatic ring will give rise to characteristic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region of the FT-IR spectrum.
The FT-IR and FT-Raman spectra of the parent amine, N,N-dimethylaniline (NNDMA), have been extensively studied and assigned using Density Functional Theory (DFT) calculations. sphinxsai.comresearchgate.net These studies provide a solid foundation for interpreting the spectrum of this compound.
Table 2: Selected Experimental Vibrational Frequencies for N,N-Dimethylaniline
| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment (based on DFT calculations) |
| 3074, 3063, 3027 | Aromatic C-H Stretch | |
| 2984, 2996 | CH₃ Asymmetric Stretch | |
| 2804 | CH₃ Symmetric Stretch | |
| 1577, 1509 | 1520 | Aromatic C-C Stretch |
| 1229 | In-plane CH₃ Bending | |
| 1195 | Out-of-plane CH₃ Bending | |
| Data adapted from studies on N,N-dimethylaniline. sphinxsai.com |
The presence of the 2-propanol group in the target molecule would introduce additional vibrational modes, most notably the O-H and C-O stretching bands, and would likely perturb the positions and intensities of the N,N-dimethylaniline-related bands due to electronic and steric effects of the ortho-substitution.
Chemical Applications and Functional Material Design Based on the Chemical Compound
Role as Advanced Synthetic Intermediates
The combination of a reactive hydroxyl group and a nucleophilic amino group makes 2-[2-(Dimethylamino)phenyl]-2-propanol a promising candidate as an advanced intermediate in the synthesis of more complex molecules.
Precursors for Complex Organic Molecules and Pharmaceutical Building Blocks
The synthesis of complex organic molecules often relies on versatile building blocks that can be elaborated into a variety of final products. Compounds structurally related to this compound are recognized as important intermediates in the pharmaceutical industry. midas-pharma.comevonik.comshreemlifesciences.com For instance, various amino alcohols and their derivatives are crucial for manufacturing active pharmaceutical ingredients (APIs). evonik.com The presence of both an alcohol and an amine in the same molecule allows for a wide range of chemical transformations.
Dimethylamino derivatives, in particular, exhibit diverse pharmacological activities, including antimicrobial, antihistaminic, and anticancer properties, making them valuable scaffolds in medicinal chemistry. researchgate.net The synthesis of the gastric motility drug Trimebutine, for example, utilizes 2-(N,N-dimethylamino)-2-phenylbutanol as a key intermediate. google.compatsnap.com This highlights the potential of similar structures like this compound to serve as precursors for novel therapeutic agents. The general class of N,N-dialkylamino alcohols has been the subject of synthetic methodology development, indicating their importance in creating a library of potential drug candidates. google.com
Table 1: Examples of Structurally Related Pharmaceutical Intermediates
| Compound Name | CAS Number | Application/End Use |
|---|---|---|
| (S)-3-[1-(Dimethylamino)-ethyl]-phenol | 139306-10-8 | Pharmaceutical Intermediate midas-pharma.com |
| 2-(N,N-dimethylamino)-2-phenylbutanol | Not specified | Intermediate for Trimebutine google.compatsnap.com |
Applications in Agrochemical and Dyestuff Chemical Synthesis
In the dyestuff industry, chemical intermediates are essential for producing a wide range of colors. nbinno.com While 1-phenoxy-2-propanol (B149627) has been used as a formulating aid for dyes, the specific contribution of this compound remains an area for future research. iupac.org The presence of the amino group could potentially be utilized in the synthesis of certain classes of dyes.
Catalytic Performance in Organic Transformations
The presence of both a Lewis basic nitrogen atom and a hydroxyl group suggests that this compound could be a valuable molecule in the field of catalysis, both as an organocatalyst and as a ligand for metal-based catalysts.
Organocatalytic Applications, including Chiral Induction
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in modern synthesis. Chiral amino alcohols are a well-established class of organocatalysts, particularly for asymmetric reactions that produce a specific stereoisomer of a product. These catalysts are crucial in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. mdpi.com
For instance, chiral versions of amino alcohols are effective in promoting the asymmetric addition of organozinc reagents to aldehydes. mdpi.com While specific studies on the organocatalytic activity of this compound are not prevalent, the general principles of amino alcohol catalysis suggest its potential, especially if resolved into its individual enantiomers. The development of chiral aldehyde-nickel dual catalytic systems highlights the ongoing innovation in this field, where amino acid derivatives play a key role. researchgate.net
Ligand Design for Metal-Mediated Catalysis
The dimethylamino and hydroxyl groups in this compound are excellent coordinating moieties for metal ions. This makes the compound a promising candidate for ligand design in metal-mediated catalysis. The formation of stable complexes with transition metals can lead to catalysts with unique reactivity and selectivity. mdpi.commdpi.com
The design of ligands is crucial for the performance of late transition metal catalysts used in polymerization reactions. nih.gov Ligands containing nitrogen and oxygen donor atoms are commonly employed to tune the electronic and steric properties of the metal center, thereby controlling the properties of the resulting polymer. nih.gov Similarly, palladium complexes with specific ligands are widely used in cross-coupling reactions, a cornerstone of modern organic synthesis. iupac.org The ProPhenol ligand, which shares structural similarities with the target compound, forms dinuclear metal complexes that are effective in a variety of asymmetric addition reactions. nih.gov This suggests that this compound could be a valuable scaffold for developing new ligands for a range of metal-catalyzed transformations.
Table 2: Examples of Metal Complexes with Related Ligands in Catalysis
| Catalyst System | Application | Reference |
|---|---|---|
| ProPhenol-Zn/Mg Complexes | Asymmetric aldol, Mannich, and other addition reactions | nih.gov |
| α-Diimine Nickel and Palladium Catalysts | Olefin polymerization | nih.gov |
Development as Corrosion Inhibition Agents
The presence of heteroatoms like nitrogen and oxygen, along with the aromatic ring, makes this compound a strong candidate for application as a corrosion inhibitor. Such organic molecules can adsorb onto a metal surface, forming a protective layer that prevents contact with corrosive agents. icrc.ac.iricrc.ac.irresearchgate.net
Compounds containing dimethylamino groups have been shown to be effective corrosion inhibitors for steel in acidic environments. midas-pharma.com The mechanism of inhibition often involves both physical and chemical adsorption onto the metal surface. icrc.ac.ir Theoretical studies using Density Functional Theory (DFT) can help in understanding the interaction between the inhibitor molecule and the metal surface, guiding the design of more effective inhibitors. icrc.ac.ir
While specific data on the corrosion inhibition properties of this compound is scarce, studies on related compounds provide strong evidence for its potential in this application. For example, 2-dimethylaminopropionamidoantipyrine has demonstrated high inhibition efficiency for mild steel in hydrochloric acid. icrc.ac.iricrc.ac.irresearchgate.net Similarly, other propanol (B110389) derivatives have been patented as corrosion inhibitors for ferrous metals in functional fluids. icrc.ac.ir
Table 3: Corrosion Inhibition Efficiency of a Related Dimethylamino Compound
| Inhibitor | Concentration | Exposure Time | Temperature | Inhibition Efficiency (%) |
|---|
*Data for a related compound, not the subject of this article. icrc.ac.ir
Utilization in Functional Material Formulations
Based on a comprehensive review of available scientific literature, there are no specific studies or documented applications detailing the use of this compound as an additive for polymers and coatings, such as in the role of an emulsifying agent. While compounds with both hydrophobic (the phenylpropanol group) and hydrophilic (the dimethylamino group) moieties can sometimes exhibit surface-active properties, the specific utility of this compound in polymer or coating formulations has not been reported in the reviewed literature.
Host-Guest Chemistry and Supramolecular Interactions
The scientific literature does not currently contain specific research on the host-guest chemistry or supramolecular interactions of this compound. Host-guest chemistry involves the formation of complexes through non-covalent interactions, where a "host" molecule encapsulates a "guest" molecule. While the structural components of this compound, namely the aromatic ring and the amino alcohol group, are features that can participate in supramolecular interactions, no studies have been published that investigate this compound's specific behavior as either a host or a guest with common macrocyclic hosts like cyclodextrins, calixarenes, or pillararenes.
Derivatization Reagent for LC-MS Analysis
In the field of analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is a key strategy for enhancing the detectability of certain analytes. ddtjournal.comresearchgate.net This is especially true for compounds that have low ionization efficiencies and therefore produce a weak signal in the mass spectrometer. ddtjournal.com The introduction of a permanently charged or easily ionizable group onto a target molecule can significantly improve its response. researchgate.netmdpi.com
Although specific studies detailing the use of this compound as a derivatization reagent have not been identified, its chemical structure is relevant to this application. The presence of the dimethylamino group, a tertiary amine, makes it a candidate for a "charge-tagging" reagent. Tertiary amines are readily protonated under the acidic mobile phase conditions typically used in electrospray ionization (ESI) LC-MS, forming a positively charged ion that can be detected with high sensitivity in the positive-ion mode. ddtjournal.com
The principle is demonstrated by other reagents that contain a dimethylamino moiety and are successfully used to analyze various compounds. These reagents react with functional groups on the analyte (such as hydroxyls, carboxyls, or amines) to form a stable, derivatized product that is easily ionized. ddtjournal.com For example, valproic acid has been derivatized with a reagent containing a dimethylaminophenyl moiety, which then fragments in a characteristic way during tandem mass spectrometry (MS/MS), allowing for sensitive and selective quantification. ddtjournal.com Similarly, dansyl chloride, which contains a dimethylamino group, is a widely used reagent for derivatizing phenols and amines to improve their detection. ddtjournal.com Another example is 4-(Dimethylamino)benzoyl chloride (DMABC), which serves as a sensitive and versatile derivatization agent for steroid hormones like 17β-estradiol, enhancing their detection in ESI-MS. sigmaaldrich.com
The effectiveness of such reagents stems from their ability to introduce a highly basic site (the tertiary amine) into the analyte molecule, ensuring efficient protonation and a strong signal in the mass spectrometer. This allows for the detection of analytes at very low concentrations. mdpi.comnih.gov
Table 1: Examples of Derivatization Reagents with Dimethylamino Groups for LC-MS Analysis
| Derivatization Reagent | Analyte(s) | Purpose of Derivatization |
| Dansyl chloride | Phenols, Amines, Steroid hormones | Introduces an easily ionizable dimethylamino group to enhance signal in ESI-MS and APCI-MS. ddtjournal.comsigmaaldrich.com |
| 4-(Dimethylamino)benzoyl chloride (DMABC) | 17β-estradiol (a steroid hormone) | Enhances detection sensitivity in ESI sources by adding a chargeable moiety. sigmaaldrich.com |
| 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) | Carboxylic acids | Provides a site for efficient protonation, enabling sensitive detection in positive-ion mode. mdpi.com |
| 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ) | Short-chain fatty acids | Improves separation and enhances detection sensitivity through charge-tagging. mdpi.com |
Future Research Directions and Emerging Paradigms for the Chemical Compound
Exploration of Novel and Efficient Synthetic Routes
The classical synthesis of 2-[2-(Dimethylamino)phenyl]-2-propanol typically involves the directed ortho-metalation (DoM) of N,N-dimethylaniline with a strong organolithium base, followed by quenching with an electrophile, in this case, acetone (B3395972). wikipedia.org While effective, this method often requires cryogenic temperatures and strictly anhydrous conditions. ucc.ie Future research is poised to explore more sustainable and efficient synthetic strategies.
Emerging Synthetic Methodologies:
Flow Chemistry: Continuous flow chemistry offers a safer and more scalable alternative to traditional batch processing for reactions involving highly reactive organolithium intermediates. ucc.ie A flow chemistry setup allows for precise control over reaction parameters such as temperature and residence time, which can minimize side reactions and improve yield. ucc.ievapourtec.com The generation and reaction of ortho-lithiated N,N-dimethylaniline could be seamlessly integrated into a multi-step flow system. ucc.ie
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.orgnih.govresearchgate.net Future investigations could focus on developing a photocatalytic route to 2-substituted anilines, potentially bypassing the need for pre-functionalized starting materials or harsh reagents. nih.govresearchgate.net For instance, a strategy involving the photocatalytic generation of an aryl radical from a suitable N,N-dimethylaniline precursor, followed by addition to acetone, could be envisioned.
Electrosynthesis: Electrochemical methods provide another green alternative for C-H functionalization. researchgate.net Anodic oxidation of N,N-dimethylaniline derivatives can generate radical cations that could potentially be trapped by nucleophiles. researchgate.net Research into electrooxidative C-H/C-H cross-coupling reactions could open new pathways to derivatives of this compound.
| Synthetic Route | Potential Advantages | Key Research Challenges |
| Flow Chemistry | Enhanced safety, scalability, precise process control | Initial setup cost, optimization of flow parameters |
| Photocatalysis | Mild reaction conditions, use of visible light, high functional group tolerance | Catalyst design, control of regioselectivity, quantum yield optimization |
| Electrosynthesis | Avoidance of chemical oxidants, precise control of redox potential | Electrode material selection, electrolyte optimization, managing side reactions |
Table 1: Comparison of Potential Novel Synthetic Routes
In-depth Mechanistic Studies under Extreme Conditions
A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound and its intermediates is crucial for optimizing existing synthetic protocols and designing new transformations. The ortho-lithiation process, in particular, involves complex solution-state structures and equilibria. nih.gov
Future mechanistic studies could venture into unconventional reaction conditions:
Cryogenic Nuclear Magnetic Resonance (NMR) Spectroscopy: Trapping and characterizing the transient organolithium intermediates at cryogenic temperatures (<180 K) using techniques like 2D and diffusion-ordered NMR spectroscopy can provide invaluable structural information. nih.govnih.gov This would allow for the direct observation of the aggregated states of ortho-lithiated N,N-dimethylaniline and its complexes with acetone. nih.gov
High-Pressure Studies: Investigating the effect of high pressure on the ortho-lithiation equilibrium and the subsequent nucleophilic addition could reveal insights into the reaction's activation volume and transition state geometry, potentially leading to improved reaction rates and selectivities.
Unusual Regioselectivity: While the dimethylamino group strongly directs lithiation to the ortho position, studies on related systems have shown that surprising migrations of the lithium atom can occur under certain conditions, such as heating. nih.gov A detailed investigation into the thermal stability and potential for rearrangement of the ortho-lithiated intermediate of N,N-dimethylaniline could uncover novel reactivity patterns.
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization processes. rjptonline.org For a compound like this compound, these computational tools offer several promising research directions.
Applications of AI and ML:
Reaction Optimization: ML algorithms, particularly Bayesian optimization, can be used to efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst loading) to identify optimal conditions for the synthesis of this compound with maximum yield and selectivity. beilstein-journals.orgsemanticscholar.org This approach significantly reduces the number of experiments required compared to traditional one-variable-at-a-time methods. semanticscholar.org
Property Prediction: Machine learning models can be trained on large datasets of chemical structures and their measured properties to predict the physicochemical and biological characteristics of new molecules. researchgate.nettaylorfrancis.comnih.gov For this compound and its derivatives, ML could predict properties like solubility, reactivity, and potential utility in various applications, thereby guiding synthetic efforts towards molecules with desired characteristics. nih.gov
Reaction Classification and Prediction: AI-driven platforms can analyze vast reaction databases to classify reaction types and predict the outcomes of novel transformations. rsc.org This could help researchers identify the most promising synthetic routes to functionalized derivatives of this compound.
| AI/ML Application | Objective | Potential Impact |
| Reaction Optimization | Maximize yield and selectivity of synthesis | Reduced experimental effort and resource consumption |
| Property Prediction | Forecast physicochemical and functional properties | Prioritization of synthetic targets with desired attributes |
| Reaction Classification | Identify and categorize potential synthetic transformations | Accelerated discovery of novel reaction pathways |
Table 2: AI and Machine Learning in the Study of this compound
Design and Synthesis of Advanced Functional Materials with Tunable Properties
The structural features of this compound make it an intriguing building block for the synthesis of advanced functional materials. The aromatic ring provides a rigid backbone, while the dimethylamino and hydroxyl groups offer sites for coordination or further functionalization.
Potential Material Applications:
Porous Organic Polymers (POPs): Aniline (B41778) and its derivatives are common monomers for the synthesis of POPs, which are materials characterized by high surface areas and permanent porosity. researchgate.netnih.govmdpi.com Derivatives of this compound could be polymerized, for example, through reactions involving the aromatic ring or by converting the hydroxyl group into a polymerizable unit. The resulting POPs could have applications in gas storage, separation, or catalysis. mdpi.comacs.org
Metal-Organic Frameworks (MOFs): The dimethylamino and hydroxyl groups can act as ligands, coordinating to metal ions to form MOFs. nih.govnih.govfau.de By carefully selecting the metal centers and potentially modifying the organic linker derived from this compound, it would be possible to synthesize MOFs with tunable pore sizes and functionalities for applications in sensing, drug delivery, or catalysis. nih.gov The synthesis could even proceed through a "one-pot" in situ reaction where the ligand is modified and coordinated simultaneously. nih.gov
Expansion of Catalytic Applications to Challenging Chemical Transformations
The N,N-dimethylamino group present in this compound is a well-established directing group in transition metal-catalyzed C-H functionalization reactions. wikipedia.orgyoutube.com Furthermore, the molecule can be modified to create novel ligands for catalysis.
Future Catalytic Research:
Novel Ligand Design: The tertiary alcohol functionality can be used as a handle to introduce other coordinating groups, transforming the molecule into a bidentate or tridentate ligand. These new ligands could be employed in a variety of cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. ufrgs.br
C-H Activation Catalysis: Derivatives of N,N-dimethylaniline can themselves act as ligands or be part of a catalytic system for C-H activation. scripps.edunih.gov Research could focus on using complexes derived from this compound to catalyze challenging transformations, such as the direct arylation, amination, or hydroxylation of unactivated C-H bonds. scripps.edunih.govacs.org
Asymmetric Catalysis: By introducing a chiral center, for instance, by resolving the racemic alcohol or by modifying it with a chiral auxiliary, enantiopure ligands could be synthesized. These chiral ligands could then be applied in asymmetric catalysis to produce enantiomerically enriched products, which is of high importance in the pharmaceutical and agrochemical industries.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[2-(Dimethylamino)phenyl]-2-propanol, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves:
- Reductive Amination : Reacting 2-phenyl-2-propanol derivatives with dimethylamine under catalytic hydrogenation. Lithium aluminum hydride (LiAlH₄) in anhydrous ether can enhance selectivity for secondary alcohol intermediates .
- Grignard Reaction : Using 2-(dimethylamino)phenylmagnesium bromide with acetone, followed by acid workup. Optimize temperature (0–5°C) to minimize byproducts like over-alkylation .
Monitoring : Use TLC (silica gel, hexane/ethyl acetate) and GC-MS to track progress. Adjust solvent polarity (e.g., THF vs. dichloromethane) to improve yield (>70%) .
Advanced: How can computational chemistry elucidate the steric and electronic effects of the dimethylamino group on reaction pathways?
Answer:
- DFT Calculations : Model the compound’s geometry (e.g., Gaussian 16) to assess steric hindrance from the dimethylamino group. Compare energy barriers for nucleophilic attacks at the hydroxyl vs. amino sites .
- Molecular Dynamics : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility. Correlate with experimental logP values (estimated ~1.8) to validate simulations .
- Electrostatic Potential Maps : Identify electron-rich regions (e.g., phenyl ring) for electrophilic substitution reactions .
Basic: What spectroscopic techniques are most effective for structural confirmation of this compound?
Answer:
- NMR :
- IR Spectroscopy : O-H stretch (~3350 cm⁻¹) and C-N stretch (~1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 194.1 and fragmentation peaks (e.g., loss of H₂O at m/z 176) .
Advanced: How do solvent polarity and temperature influence the compound’s stability during storage?
Answer:
- Degradation Studies : Store samples in amber vials under nitrogen. Monitor via HPLC:
- Thermogravimetric Analysis (TGA) : Decomposition onset ~180°C; store below 25°C to prevent thermal degradation .
Basic: What are the key physicochemical properties of this compound relevant to solubility and formulation?
Answer:
- Solubility : Sparingly soluble in water (≈2 mg/mL); miscible with ethanol, DMSO. Use co-solvents (e.g., PEG-400) for in vitro assays .
- pKa : Estimated ~9.5 (amine group) and ~16 (alcohol), affecting ionization in biological matrices .
- Melting Point : ~32–34°C (analogous to 2-phenyl-2-propanol derivatives) .
Advanced: What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
Answer:
- Dose-Response Curves : Test across a broad concentration range (0.1–100 µM) to identify threshold effects .
- Membrane Permeability Assays : Use Caco-2 cells to assess if low activity stems from poor absorption .
- Metabolite Screening : Incubate with liver microsomes to detect active metabolites (e.g., N-oxide derivatives) via UPLC-QTOF .
Basic: How can regioselectivity be controlled in derivatization reactions (e.g., etherification vs. esterification)?
Answer:
- Protecting Groups : Temporarily block the hydroxyl with TBDMS-Cl to favor amine alkylation .
- Catalysis : Use Mitsunobu conditions (DEAD, PPh₃) for selective ether formation with phenols .
- pH Control : Basic conditions (pH >10) favor ester hydrolysis; neutral conditions stabilize ethers .
Advanced: What role does the dimethylamino group play in modulating interactions with biological targets (e.g., enzymes)?
Answer:
- Docking Studies : Compare binding affinities of the compound vs. des-methyl analogs to ATP-binding pockets (e.g., kinase inhibitors).
- Hydrogen Bonding : The dimethylamino group may act as a weak H-bond acceptor, stabilizing ligand-receptor complexes .
- Steric Effects : Bulky substituents reduce binding to shallow active sites; validate via mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
